molecular formula C18H28N2O B12785822 2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide, (1R,2S,5R)- CAS No. 847565-09-7

2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide, (1R,2S,5R)-

Cat. No.: B12785822
CAS No.: 847565-09-7
M. Wt: 288.4 g/mol
InChI Key: WXABJFUNSDXVNH-HYVNUMGLSA-N
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Description

(1R,2S,5R)-2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide, also known as Evercool 190 (CAS: 926913-58-8), is a carboxamide derivative with a stereochemically defined cyclohexane backbone. Its molecular formula is C₁₈H₂₈N₂O (MW: 288.43 g/mol), and it is characterized by a pyridylethyl substituent linked to the carboxamide group . The compound is widely utilized in cosmetics, oral care products, and food flavorings due to its potent cooling properties . For instance, in topical formulations, it reduces post-shaving skin reddening at concentrations ranging from 0.1% to 1.5% by weight , while in food, it enhances saltiness perception at ultra-low concentrations (≤0.005 ppm) . It is registered as a food flavoring agent in China (GB 2760-2014) and listed in the EU Flavourings Regulation (No. 872/2012) .

Properties

CAS No.

847565-09-7

Molecular Formula

C18H28N2O

Molecular Weight

288.4 g/mol

IUPAC Name

(1R,2S,5R)-5-methyl-2-propan-2-yl-N-(2-pyridin-2-ylethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C18H28N2O/c1-13(2)16-8-7-14(3)12-17(16)18(21)20-11-9-15-6-4-5-10-19-15/h4-6,10,13-14,16-17H,7-9,11-12H2,1-3H3,(H,20,21)/t14-,16+,17-/m1/s1

InChI Key

WXABJFUNSDXVNH-HYVNUMGLSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)NCCC2=CC=CC=N2)C(C)C

Canonical SMILES

CC1CCC(C(C1)C(=O)NCCC2=CC=CC=N2)C(C)C

physical_description

Solid;  Refreshing cool aroma

solubility

Slightly soluble in water
Very soluble (in ethanol)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-5-methyl-2-(propan-2-yl)-N-[2-(pyridin-2-yl)ethyl]cyclohexanecarboxamide involves several steps. The key steps include the formation of the cyclohexane ring, introduction of the methyl and propan-2-yl groups, and the attachment of the pyridin-2-yl ethyl group to the cyclohexanecarboxamide. Specific reaction conditions such as temperature, pressure, and catalysts used in these steps are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-5-methyl-2-(propan-2-yl)-N-[2-(pyridin-2-yl)ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

Chemical Properties and Identifiers

  • IUPAC Name : (1R,2S,5R)-5-methyl-2-propan-2-yl-N-(2-pyridin-2-ylethyl)cyclohexane-1-carboxamide
  • Molecular Formula : C18H28N2O
  • CAS Registry Number : 926913-58-8
  • Molecular Weight : 288.43

Cosmetic and Dermatological Applications

2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide is utilized in topical cosmetic and dermatological preparations for several purposes .

Cooling effect This compound is known for its cooling properties when applied topically . It activates the TRPM8 receptor, a cold-sensing nociceptor, which initiates sensory nerve impulses upon activation by mildly cool temperatures .

Reduction of Erythema It can be used in cosmetic or dermatological preparations aimed at reducing erythema (redness of the skin) .

Pharmaceutical Applications

While primarily known for cosmetic applications, research indicates potential pharmaceutical uses .

Treatment of Dry Eye Disease (DED) A study has explored the use of this compound for treating mild forms of dry eye disease. A 2 mg/mL solution applied four times daily for two weeks increased basal tear secretion and improved symptoms without causing irritation or pain .

Table of Applications and Case Studies

ApplicationDescriptionStudy/Patent
Cooling Cosmetic PreparationsUsed in topical formulations to provide a cooling sensation on the skin.EP2265243A2 , WO2009115163A3
Reduction of ErythemaIncorporated into dermatological products to reduce skin redness.WO2009115163A3
Treatment for Dry Eye DiseaseA 2 mg/mL solution was administered to patients with mild DED, resulting in increased tear secretion and symptom improvement.MDPI

Modulation of TRPM8 Receptors

2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide is a TRPM8 agonist . TRPM8 receptors are activated by cold temperatures and chemical agents like menthol . Agonists of TRPM8 can be utilized for therapeutic purposes, such as in the treatment of dry eye disease, by stimulating tear secretion .

Synthesis and Design

The compound is part of a broader class of molecules, including imidazopyridines, which have potential applications in modulating various biological targets within the central nervous system (CNS) and beyond . Imidazopyridines can affect G protein-coupled receptors (GPCRs), enzymes, and ion channels throughout the human body .

Safety and Regulatory Information

  • European Community (EC) Number : 700-097-6

Mechanism of Action

The mechanism of action of (1R,2S,5R)-5-methyl-2-(propan-2-yl)-N-[2-(pyridin-2-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the p-menthane carboxamide family, which shares a common cyclohexane backbone but differs in substituents. Key analogs and their comparative properties are outlined below:

Structural Analogs and Functional Differences

Compound Name Key Structural Differences Applications Cooling Intensity (Relative to Target Compound)
(1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide Methoxyphenyl substituent instead of pyridylethyl Food flavoring (China, EU) Not quantified; no cooling data available
(1R,2S,5R)-2-Isopropyl-5-methyl-N-(2-phenoxyethyl)cyclohexanecarboxamide Phenoxyethyl substituent Cosmetics, oral care 100× higher than N-(2-methoxyethyl) analog
N-(4-Cyanomethylphenyl)-p-menthanecarboxamide Cyanomethylphenyl substituent Food saltiness enhancer Comparable cooling threshold (0.005 ppm)
WS-3 (N-Ethyl-p-menthane-3-carboxamide) Ethyl substituent Chewing gum, oral care Lower cooling intensity (1.0 ppm threshold)

Key Research Findings

Data Tables

Table 1: Regulatory Approvals of Selected Analogs

Compound Region Approved Use Maximum Concentration Source
(1R,2S,5R)-2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide China, EU Food flavoring, cosmetics 1.5% (topical), 0.005 ppm (food)
(1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide China, EU Food flavoring As needed
WS-3 (N-Ethyl-p-menthane-3-carboxamide) Global Chewing gum, oral care 1.0%

Table 2: Cooling Intensity Comparison

Compound Cooling Threshold (ppm) Application Context Source
(1R,2S,5R)-2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide 0.005 (food), 1000–15000 (cosmetics) Food, topical formulations
(1R,2S,5R)-2-Isopropyl-5-methyl-N-(2-phenoxyethyl)cyclohexanecarboxamide 0.01 Cosmetics
WS-3 1.0 Oral care

Biological Activity

2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide, with the stereochemical configuration (1R,2S,5R), is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H28N2O
  • Synonyms : Evercool 190; FEMA No. 4549
  • IUPAC Name : (1R,2S,5R)-N-(2-(pyridin-2-yl)ethyl)-5-methyl-2-propan-2-ylcyclohexanecarboxamide

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its role as a modulator of various biological pathways. Key findings are summarized below:

1. TRPM8 Modulation

Recent studies have highlighted the compound's role as a modulator of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel. TRPM8 is known for its involvement in thermosensation and pain pathways. The compound exhibits agonistic properties towards TRPM8 channels, which could lead to applications in pain management and sensory modulation.

  • EC50 Values : The compound showed an effective concentration (EC50) of approximately 11 μM in activating TRPM8 channels .
  • Mechanism : It activates TRPM8 by increasing intracellular calcium levels in sensory neurons, suggesting potential therapeutic applications in treating conditions associated with cold sensation and pain.

2. Anticancer Activity

Preliminary research indicates that the compound may possess anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines.

  • Case Study : A study involving prostate and kidney cancer cell lines reported increased apoptosis rates when treated with the compound, alongside elevated levels of reactive oxygen species (ROS) and activation of caspase pathways .

3. Neuroprotective Effects

Exploratory studies have suggested neuroprotective effects attributed to structural analogs of the compound. These effects are primarily linked to enhanced neurite outgrowth in neuronal cultures.

  • Research Findings : In cultures of rat cortical neurons, compounds structurally related to 2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide demonstrated significant neurotrophic activity, promoting axonal and dendritic growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the cyclohexanecarboxamide structure can significantly influence its pharmacological properties.

ModificationEffect on Activity
Addition of bulky groupsIncreased TRPM8 activation potency
Alteration of the pyridine moietyVariability in anticancer efficacy

Q & A

Basic: What are the primary synthetic routes for synthesizing (1R,2S,5R)-2-isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via amide coupling between 2-isopropyl-5-methylcyclohexanecarboxylic acid derivatives and 2-(2-pyridyl)ethylamine. Key steps include:

  • Carboxylic acid activation : Use coupling agents like EDCl/HOBt or DCC to activate the cyclohexanecarboxylic acid moiety for nucleophilic attack by the amine .
  • Stereochemical control : Optimize solvent polarity (e.g., DMF or THF) and temperature (0–25°C) to preserve the (1R,2S,5R) configuration during coupling .
  • Catalytic methods : Dual nickel/palladium-catalyzed reductive cross-coupling may enhance efficiency for pyridyl-ethylamine integration .

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